7-chloro-N-phenylquinazolin-4-amine
Overview
Description
7-chloro-N-phenylquinazolin-4-amine is a chemical compound with the molecular formula C14H10ClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
A structurally similar compound, 7-chloro-4-(phenylselanyl) quinoline, has been studied for its therapeutic potential against peripheral neuropathy induced by paclitaxel . This compound has shown to modulate oxidative stress, reduce neuroinflammation, and normalize calcium ATPase activity in the spinal cord, cerebral cortex, and hippocampus .
Mode of Action
It is known that quinoline derivatives can interrupt the cell cycle by binding to polymerized tubulins (α and β), stabilizing the microtubules . This leads to the interruption of cell mitosis and, consequently, to cell death by apoptosis .
Biochemical Pathways
The structurally similar compound, 7-chloro-4-(phenylselanyl) quinoline, has been shown to modulate oxidative stress, reduce neuroinflammation, and normalize calcium atpase activity . These processes are involved in the pathophysiology of peripheral neuropathy .
Result of Action
Quinoline derivatives are known to interrupt the cell cycle, leading to cell death by apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-phenylquinazolin-4-amine typically involves the reaction of 7-chloroquinazolin-4-amine with aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring or the phenyl group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-chloro-N-phenylquinazolin-4-amine has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
N-phenylquinazolin-4-amine: Lacks the chlorine atom at the 7-position, which may affect its biological activity and binding affinity.
7-chloroquinazolin-4-amine: Lacks the phenyl group, which can influence its chemical properties and reactivity.
Uniqueness
7-chloro-N-phenylquinazolin-4-amine is unique due to the presence of both the chlorine atom and the phenyl group, which contribute to its distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its potential as a therapeutic agent .
Properties
IUPAC Name |
7-chloro-N-phenylquinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c15-10-6-7-12-13(8-10)16-9-17-14(12)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLRRAAMOVHEKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346096 | |
Record name | 7-Chloro-N-phenyl-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74303-34-7 | |
Record name | 7-Chloro-N-phenyl-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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